molecular formula C21H23NO7S B2614264 N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,5-dimethoxybenzamide CAS No. 863443-79-2

N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,5-dimethoxybenzamide

Cat. No.: B2614264
CAS No.: 863443-79-2
M. Wt: 433.48
InChI Key: ZOQAEDAZKRZZAL-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,5-dimethoxybenzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,5-dimethoxybenzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: This can be achieved by reacting 2,4-dimethoxybenzoic acid with an appropriate amine under dehydrating conditions to form the benzamide linkage.

    Introduction of the Dioxido-Dihydrothiophene Moiety: This step may involve the reaction of the benzamide intermediate with a thiophene derivative, followed by oxidation to introduce the dioxido group.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The dioxido-dihydrothiophene moiety can be further oxidized under strong oxidizing conditions.

    Reduction: Reduction reactions may target the carbonyl group in the benzamide linkage.

    Substitution: Methoxy groups can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a precursor for synthesizing more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Exploration as a pharmacological agent due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,5-dimethoxybenzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethoxyphenyl)-3,5-dimethoxybenzamide: Lacks the dioxido-dihydrothiophene moiety.

    N-(2,4-dimethoxyphenyl)-N-(2,3-dihydrothiophen-3-yl)-3,5-dimethoxybenzamide: Lacks the dioxido group.

Uniqueness

The presence of the dioxido-dihydrothiophene moiety in N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,5-dimethoxybenzamide distinguishes it from similar compounds, potentially imparting unique chemical reactivity and biological activity.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO7S/c1-26-16-5-6-19(20(12-16)29-4)22(15-7-8-30(24,25)13-15)21(23)14-9-17(27-2)11-18(10-14)28-3/h5-12,15H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQAEDAZKRZZAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=CC(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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